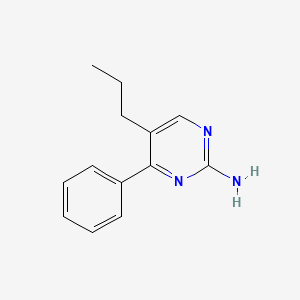

2-Pyrimidinamine, 4-phenyl-5-propyl-

CAS No.: 61762-45-6

Cat. No.: VC20643357

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61762-45-6 |

|---|---|

| Molecular Formula | C13H15N3 |

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 4-phenyl-5-propylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H15N3/c1-2-6-11-9-15-13(14)16-12(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,14,15,16) |

| Standard InChI Key | RFPIBADVXNYSHV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CN=C(N=C1C2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Characteristics

Molecular Architecture

2-Pyrimidinamine, 4-phenyl-5-propyl- (C₁₃H₁₅N₃) features a pyrimidine ring substituted at positions 2, 4, and 5. The pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Position 2: Primary amine (-NH₂) group.

-

Position 4: Phenyl (C₆H₅) ring.

-

Position 5: Propyl (-CH₂CH₂CH₃) chain.

This substitution pattern influences electronic distribution, solubility, and intermolecular interactions. The phenyl group enhances aromatic stacking potential, while the propyl chain may improve lipid solubility, facilitating membrane permeability .

Thermodynamic Properties

While thermodynamic data for 2-pyrimidinamine, 4-phenyl-5-propyl- are unavailable, studies on structurally similar pyrimidines offer approximations. For example, 4-phenylpyrimidine (C₁₀H₈N₂) exhibits an enthalpy of vaporization (ΔvapH°) of 68.8 ± 2.5 kJ/mol and a melting point enthalpy (ΔfusH) of 18.8 kJ/mol at 334.1 K . These values suggest moderate thermal stability, likely conserved in the target compound due to shared aromaticity.

Table 1: Predicted Physicochemical Properties

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-pyrimidinamine derivatives typically involves condensation reactions between aldehydes, nitriles, and amidines. For example, de Melo et al. (2002) synthesized 4-amino-2-phenyl-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine via a three-step process :

-

Aldehyde-Nitrile Condensation: An aromatic aldehyde reacts with malononitrile to form a substituted bisnitrile.

-

Cyclization with Amidines: The bisnitrile intermediate undergoes cyclization with an amidine to yield the pyrimidine core.

-

Functionalization: Post-synthetic modifications introduce amine and alkyl groups.

Adapting this method, 2-pyrimidinamine, 4-phenyl-5-propyl- could be synthesized by substituting malononitrile with propyl-containing precursors and optimizing reaction conditions for amine group retention.

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments.

-

Mass Spectrometry (MS): Electron ionization MS fragments align with molecular weight predictions .

-

Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

Pharmacological Applications and Mechanisms

Anticancer Activity

Pyrimidine derivatives exhibit antineoplastic effects via DNA intercalation, topoisomerase inhibition, or cell cycle disruption. In a study by Falcão et al. (2006), liposome-encapsulated 4-amino-pyrimidine derivatives achieved 66.47% tumor inhibition in murine sarcoma models, outperforming free compounds (50.46%) and 5-fluorouracil (14.47%) . Encapsulation enhanced bioavailability and reduced systemic toxicity, a strategy applicable to 2-pyrimidinamine, 4-phenyl-5-propyl-.

Table 2: Comparative Antitumor Efficacy of Pyrimidine Analogs

| Compound | Tumor Inhibition Rate (%) | Mitotic Reduction (%) |

|---|---|---|

| Liposomal 4-amino-pyrimidine | 66.47 ± 26.8 | 32.15 |

| Free 4-amino-pyrimidine | 50.46 ± 16.24 | 87.69 |

| 5-Fluorouracil | 14.47 ± 9.22 | 71.39 |

Stability and Formulation Strategies

Liposomal Encapsulation

Liposomes improve the therapeutic index of hydrophobic pyrimidines by enhancing solubility and targeted delivery. For 4-amino-pyrimidine analogs, encapsulation efficiency reached 82.93% with particle sizes of 270–341 nm, stable over 30 days . Similar formulations for 2-pyrimidinamine, 4-phenyl-5-propyl- could mitigate rapid hepatic clearance observed in free compounds.

Forced Degradation Studies

Stress testing under acidic, basic, and oxidative conditions reveals degradation pathways. For example, 4-amino-pyrimidine derivatives show pH-dependent stability, with maximal degradation at pH < 4.0 due to protonation of the amine group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume